3-Epimaslinic Acid

Catalog No.
S1551686
CAS No.
26563-68-8
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Epimaslinic Acid

CAS Number

26563-68-8

Product Name

3-Epimaslinic Acid

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23+,27-,28+,29+,30-/m0/s1

InChI Key

MDZKJHQSJHYOHJ-HFYZCPLSSA-N

SMILES

Array

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H](C3(C)C)O)O)C

Epi-maslinic acid is a pentacyclic triterpenoid that is 3alpha-hydroxy epimer of maslinic acid. Isolated from Prunella vulgaris and Isodon japonicus, it exhibits anti-inflammatory activity. It has a role as a metabolite and an anti-inflammatory agent. It is a dihydroxy monocarboxylic acid and a pentacyclic triterpenoid. It derives from a hydride of an oleanane.
epi-Maslinic acid has been reported in Perilla frutescens, Salvia officinalis, and other organisms with data available.

3-Epimaslinic Acid (CAS: 26563-68-8) is a pentacyclic triterpenoid of the oleanane class. It is the C-3 epimer of the more widely studied maslinic acid, differing only in the stereochemical orientation of a single hydroxyl group. Like other members of its class, which are commonly isolated from plant sources such as olives, it is investigated for a range of biological activities, including anti-inflammatory and anti-tumor-promoting effects. Procurement and application decisions for this compound hinge on understanding the functional consequences of its specific stereochemistry compared to closely related and more common triterpenoids.

The precise three-dimensional arrangement of atoms is critical for the biological activity of triterpenoids, and minor changes can lead to significant functional differences. The axial orientation of the C-3 hydroxyl group in 3-Epimaslinic Acid, contrasted with the equatorial position in Maslinic Acid, fundamentally alters the molecule's interaction with biological targets. For example, in the closely related oleanane class, 3-epioleanolic acid demonstrates antibacterial activity up to 69 times greater than its common analog, oleanolic acid, against certain bacterial strains. This highlights that C-3 epimers are not functionally equivalent, and substituting 3-Epimaslinic Acid with maslinic acid or other analogs in stereochemically sensitive systems can lead to a critical loss of potency or altered activity profile, invalidating experimental results or formulation efficacy.

Enhanced Potency in a Standard In Vivo Anti-Inflammatory Model

In a standard preclinical model of topical inflammation, 3-Epimaslinic Acid demonstrates measurably higher potency than its C-3 epimer, Maslinic Acid. When evaluated for its ability to inhibit TPA-induced inflammation in a mouse ear model, 3-Epimaslinic Acid was effective at a lower dose than Maslinic Acid, indicating a distinct potency advantage conferred by its specific stereochemistry.

Evidence DimensionAnti-inflammatory Activity (ID50)
Target Compound Data0.09 mg/ear
Comparator Or BaselineMaslinic Acid: 0.2 mg/ear
Quantified Difference2.2-fold more potent than Maslinic Acid
ConditionsIn vivo TPA-induced inflammation model in mice.

For researchers developing anti-inflammatory agents or studying SAR, this specific epimer provides higher potency, enabling the use of lower concentrations and clarifying the role of C-3 stereochemistry.

C-3 Stereochemistry as a Critical Determinant of Biological Activity in Oleanane Triterpenoids

The critical importance of C-3 stereochemistry is not unique to the maslinic acid epimers but is a defining feature of the broader oleanane triterpenoid class. A direct comparison of the closely related oleanolic acid and its C-3 epimer, 3-epioleanolic acid, revealed a dramatic difference in antibacterial efficacy. 3-epioleanolic acid exhibited a minimum inhibitory concentration (MIC) up to 69-fold lower than oleanolic acid against Staphylococcus aureus. This provides strong, class-level evidence that C-3 epimers are not interchangeable and that the specific stereoisomer must be selected to ensure desired biological activity.

Evidence DimensionAntibacterial Activity vs. Staphylococcus aureus (MIC)
Target Compound DataNot directly tested for 3-Epimaslinic Acid
Comparator Or Baseline3-Epioleanolic Acid: 0.9-7.8 µg/mL vs. Oleanolic Acid: 62.5 µg/mL
Quantified DifferenceUp to a 69-fold increase in potency for the epi- form in a closely related analog pair.
ConditionsIn vitro minimum inhibitory concentration (MIC) assay against S. aureus.

This evidence strongly justifies the specific procurement of 3-Epimaslinic Acid for any research where biological activity is the endpoint, as substitution with the more common maslinic acid risks a significant and unpredictable loss of function.

Probing Structure-Activity Relationships in Anti-Inflammatory Research

For projects focused on developing novel anti-inflammatory therapeutics based on the triterpenoid scaffold, 3-Epimaslinic Acid is the correct choice over maslinic acid when seeking to maximize potency. Its demonstrated 2.2-fold higher activity in a standard preclinical model makes it a critical tool for establishing SAR benchmarks and for use in assays where higher potency is required.

Negative Control or Comparator in Stereochemistry-Dependent Bioassays

When investigating a biological system suspected to be sensitive to triterpenoid stereochemistry, procuring both 3-Epimaslinic Acid and Maslinic Acid is essential. Using one epimer as the active compound and the other as a comparator allows for rigorous validation that the observed effect is specific to the C-3 hydroxyl orientation, a critical control for robust and publishable findings.

Precursor for Semi-Synthesis of Novel Oleanane Derivatives

In synthetic chemistry programs, the axial C-3 hydroxyl group of 3-Epimaslinic Acid offers a different steric and electronic environment compared to the equatorial hydroxyl of maslinic acid. This makes it a necessary starting material for creating derivative libraries where the C-3 stereochemistry is a key variable for optimizing target binding, solubility, or metabolic stability.

XLogP3

6.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 Da

Monoisotopic Mass

472.35526001 Da

Heavy Atom Count

34

Appearance

Powder

Dates

Last modified: 08-15-2023

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